molecular formula C27H40O5 B106943 Calcitriol lactone CAS No. 81203-50-1

Calcitriol lactone

Cat. No.: B106943
CAS No.: 81203-50-1
M. Wt: 444.6 g/mol
InChI Key: WMYIVSWWSRCZFA-RWVJFQLJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcitriol lactone involves multiple steps. One common method includes the conversion of 1,25-dihydroxyvitamin D3 to its lactone form through a series of chemical reactions. These reactions typically involve the use of reagents such as tosyl chloride, sodium hydride, and trimethylsilyl acetylene . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. the process generally follows similar synthetic routes as laboratory methods, with scale-up considerations for larger batch production. This includes optimizing reaction conditions, purification steps, and ensuring the stability of the compound during production .

Chemical Reactions Analysis

Types of Reactions

1,25-Dihydroxyvitamin D3-26,23-lactone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .

Scientific Research Applications

1,25-Dihydroxyvitamin D3-26,23-lactone has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,25-Dihydroxyvitamin D3: The parent compound, which is the active form of vitamin D3.

    1,25-Dihydroxyvitamin D3-24,25-lactone: Another lactone derivative with similar biological activities.

    1,25-Dihydroxyvitamin D3-26,23-lactol: A related metabolite with distinct chemical properties

Uniqueness

1,25-Dihydroxyvitamin D3-26,23-lactone is unique due to its specific lactone structure, which imparts distinct biological activities compared to other vitamin D3 metabolites. Its ability to modulate calcium homeostasis and immune function makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(3R,5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21+,22-,23+,24+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYIVSWWSRCZFA-RWVJFQLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]1C[C@@](C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051359
Record name Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81203-50-1, 208408-46-2
Record name Calcitriol lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81203-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081203501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcitriol lactone
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Calcitriol lactone
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Calcitriol lactone
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Calcitriol lactone
Reactant of Route 5
Calcitriol lactone
Reactant of Route 6
Calcitriol lactone
Customer
Q & A

Q1: How does 1,25-lactone differ from 1,25-dihydroxyvitamin D3 in terms of its effects on bone metabolism?

A: Unlike 1,25-(OH)2D3, which is known to increase serum calcium levels, 1,25-lactone has been shown to reduce serum calcium levels []. Additionally, while 1,25-(OH)2D3 can stimulate bone resorption, 1,25-lactone appears to inhibit this process. Notably, 1,25-lactone has demonstrated the ability to stimulate collagen production in osteoblastic cells [], suggesting a potential role in bone formation. Studies using a bone-inducing factor in an animal model showed that 1,25-lactone increased markers of both chondrogenesis and bone formation, leading to the development of significantly larger bone mass [].

Q2: How does the structure of 1,25-lactone relate to its biological activity compared to other vitamin D3 metabolites?

A: Research suggests that the C-23 oxidation of 1,25-dihydroxyvitamin D3 is a key step in the formation of 1,25-lactone and plays a crucial role in its distinct biological activity []. The (23S)-1,23,25-Trihydroxyvitamin D3, an intermediate in the 1,25-lactone biosynthetic pathway, does not exhibit significant intestinal calcium absorption or bone calcium resorptive activity []. This suggests that the formation of the lactone ring is essential for 1,25-lactone's unique effects on bone metabolism. Further studies investigating the structure-activity relationship of 1,25-lactone and its derivatives are needed to fully elucidate the structural features responsible for its distinct biological profile.

Q3: Could 1,25-lactone interfere with the accurate measurement of 1,25-dihydroxyvitamin D levels in biological samples?

A: Yes, there is evidence suggesting that 1,25-lactone can interfere with certain analytical methods used to measure 1,25-dihydroxyvitamin D levels []. This interference can lead to inaccurate results, highlighting the need for careful consideration and potentially more specific analytical techniques when measuring these compounds in biological samples.

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